2-Vinylthiazole 2-Vinylthiazole
Brand Name: Vulcanchem
CAS No.: 13816-02-9
VCID: VC6263380
InChI: InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2
SMILES: C=CC1=NC=CS1
Molecular Formula: C5H5NS
Molecular Weight: 111.16

2-Vinylthiazole

CAS No.: 13816-02-9

Cat. No.: VC6263380

Molecular Formula: C5H5NS

Molecular Weight: 111.16

* For research use only. Not for human or veterinary use.

2-Vinylthiazole - 13816-02-9

Specification

CAS No. 13816-02-9
Molecular Formula C5H5NS
Molecular Weight 111.16
IUPAC Name 2-ethenyl-1,3-thiazole
Standard InChI InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2
Standard InChI Key JDCUKFVNOWJNBU-UHFFFAOYSA-N
SMILES C=CC1=NC=CS1

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

2-Vinylthiazole consists of a five-membered thiazole ring (containing sulfur and nitrogen atoms) with a vinyl group (CH2CH2-\text{CH}_2\text{CH}_2) attached at the 2-position. The planar structure enables conjugation across the heterocyclic ring and vinyl moiety, contributing to its electronic polarization .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Density1.133±0.06g/cm31.133 \pm 0.06 \, \text{g/cm}^3
Boiling Point4346C43–46^\circ \text{C} (10 Torr)
pKa2.65±0.102.65 \pm 0.10
Storage ConditionsSealed, 20C-20^\circ \text{C}

The low pKa indicates weak acidity, likely at the nitrogen atom of the thiazole ring . The compound’s volatility and thermal sensitivity necessitate sub-zero storage to prevent degradation .

Synthesis and Functionalization

Classical Synthetic Routes

A representative synthesis involves:

  • Bouveault Formylation: 2-Bromo-1,3-thiazole (3) is converted to thiazole-2-carbaldehyde (4) .

  • Reduction and Phosphonate Formation: Reduction of 4 with NaBH₄ yields alcohol 5, which is treated with PBr₃ to form 2-(bromomethyl)thiazole (6). Subsequent Arbusov reaction generates phosphonate 7 .

  • Wittig-Horner Olefination: Reaction of phosphonate 7 with aldehydes (e.g., 2-dihexylaminothiazole-5-carbaldehyde) produces 2-vinylthiazole derivatives with trans-selectivity (>95%>95\% ) .

Advanced Functionalization

Functionalization strategies include:

  • Electron Donor-Acceptor Systems: Installing dihexylamino (donor) and formyl (acceptor) groups at terminal positions enhances polarization (Δδ=14.1ppm\Delta \delta = 14.1 \, \text{ppm} in 13C^{13}\text{C} NMR) .

  • Bidentate Inhibitors: Linking 2-vinylthiazole to threonine-targeting groups creates proteasome inhibitors with nanomolar activity .

Spectroscopic and Electronic Properties

Absorption and Fluorescence

In dichloromethane, 2-vinylthiazole derivatives exhibit strong absorption (λmax=390452nm\lambda_{\text{max}} = 390–452 \, \text{nm}) and fluorescence (λem=458541nm\lambda_{\text{em}} = 458–541 \, \text{nm}) . Push-pull systems (e.g., 2b) show redshifted maxima due to intramolecular charge transfer (Table 1).

Table 1: Optical Properties of 2-Vinylthiazole Derivatives

Compoundλmax(nm)\lambda_{\text{max}} \, (\text{nm})λem(nm)\lambda_{\text{em}} \, (\text{nm})Stokes Shift (cm1\text{cm}^{-1})
2a3904583807
2b4515403654
2c4525413640

Polarization Effects

13C^{13}\text{C} NMR chemical shifts reveal polarization along conjugated chains. For example, 2b shows a Δδ\Delta \delta of 14.1 ppm for its central double bond, surpassing stilbenoid analogs (Δδ=10.6ppm\Delta \delta = 10.6 \, \text{ppm}) .

Applications in Materials Science

Nonlinear Optical Materials

The push-pull configuration in 2-vinylthiazole oligomers enhances second-harmonic generation (SHG) efficiency, making them candidates for electro-optic modulators .

Conjugated Polymers

Incorporating 2-vinylthiazole into π-conjugated polymers improves charge carrier mobility. These materials are explored in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .

Pharmaceutical Relevance

Immunoproteasome Inhibition

2-Vinylthiazole serves as an electrophilic warhead in bidentate inhibitors targeting the β5i subunit of immunoproteasomes. These inhibitors show selectivity over constitutive proteasomes, offering therapeutic potential in autoimmune diseases .

Structure-Activity Relationships (SAR)

  • Fragment Optimization: Substituents on benzoxazole-2-carbonitriles adjacent to 2-vinylthiazole modulate non-covalent binding (IC50=110μM\text{IC}_{50} = 1–10 \, \mu\text{M}) .

  • Covalent Reactivity: The carbonitrile group in 2-vinylthiazole derivatives undergoes Michael addition with catalytic threonine residues .

Derivatives and Structural Analogs

2,4-Dimethyl-5-Vinylthiazole

This analog (HMDB0037285) shares a thiazole core but differs in substitution pattern. It is associated with nutty flavor profiles in food chemistry but lacks the optical properties of 2-vinylthiazole .

Recent Advances and Future Directions

2021–2025 Developments

  • Bidentate Inhibitors: Hybrid molecules combining 2-vinylthiazole with benzimidazole-2-carbonitriles show dual β5i/β5c inhibition .

  • Computational Design: Machine learning models predict new derivatives with enhanced photophysical properties .

Challenges and Opportunities

  • Stereochemical Control: Improving cis-selectivity in Wittig reactions remains unsolved.

  • Biocompatibility: Reducing off-target effects in proteasome inhibitors requires further SAR studies .

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